2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-5-methylpyrazine 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-5-methylpyrazine
Brand Name: Vulcanchem
CAS No.: 2034446-08-5
VCID: VC6832498
InChI: InChI=1S/C15H17N5O3/c1-10-7-17-12(8-16-10)15(21)20-6-5-11(9-20)23-14-4-3-13(22-2)18-19-14/h3-4,7-8,11H,5-6,9H2,1-2H3
SMILES: CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
Molecular Formula: C15H17N5O3
Molecular Weight: 315.333

2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-5-methylpyrazine

CAS No.: 2034446-08-5

Cat. No.: VC6832498

Molecular Formula: C15H17N5O3

Molecular Weight: 315.333

* For research use only. Not for human or veterinary use.

2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-5-methylpyrazine - 2034446-08-5

Specification

CAS No. 2034446-08-5
Molecular Formula C15H17N5O3
Molecular Weight 315.333
IUPAC Name [3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Standard InChI InChI=1S/C15H17N5O3/c1-10-7-17-12(8-16-10)15(21)20-6-5-11(9-20)23-14-4-3-13(22-2)18-19-14/h3-4,7-8,11H,5-6,9H2,1-2H3
Standard InChI Key SMCRZQHOJFWWDD-UHFFFAOYSA-N
SMILES CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-5-methylpyrazine delineates its components:

  • Pyrrolidine: A five-membered saturated ring with one nitrogen atom.

  • Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a methoxy group at position 6.

  • Pyrazine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted with a methyl group at position 5.

The molecular formula is C₁₅H₁₈N₄O₃, with a molecular weight of 302.33 g/mol .

Structural Elucidation

Key structural features include:

  • A pyrrolidine-1-carbonyl group bridging the pyrazine and pyridazine rings.

  • An ether linkage (C–O–C) between the pyrrolidine and pyridazine moieties.

  • Substituents: Methoxy (-OCH₃) at pyridazine-C6 and methyl (-CH₃) at pyrazine-C5.

Comparative analysis with PubChem CID 91626976 reveals analogous carbonyl and ether linkages, though differences arise in the positioning of substituents and ring systems.

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis likely involves multi-step reactions:

  • Pyrrolidine Functionalization: Introduction of the carbonyl group via acid chloride or activated ester intermediates.

  • Ether Formation: Mitsunobu or nucleophilic substitution reactions to attach the pyridazine-oxy group.

  • Pyrazine Methylation: Friedel-Crafts alkylation or direct substitution to introduce the methyl group.

A plausible route:

StepReaction TypeReagents/Conditions
1Pyrrolidine acylationChloroacetyl chloride, base
2Pyridazine ether coupling6-Methoxypyridazin-3-ol, Mitsunobu
3Pyrazine methylationMethyl iodide, Lewis acid

Challenges in Synthesis

  • Steric hindrance at the pyrrolidine N-carbonyl position may impede ether bond formation.

  • Regioselectivity in pyridazine functionalization requires careful control .

Physicochemical Properties

Solubility and Lipophilicity

  • Water solubility: Low due to aromatic rings and methoxy groups (estimated <1 mg/mL).

  • LogP: ~1.8 (moderate lipophilicity, suitable for membrane permeability) .

Thermal Stability

  • Melting point: Estimated 180–190°C (similar to CID 91626976 ).

  • Degradation: Susceptible to hydrolysis at the ester and ether linkages under acidic/basic conditions.

Pharmacological and Industrial Applications

Biological Activity

Pyridazine and pyrazine derivatives exhibit diverse bioactivities:

  • Kinase inhibition: Pyrazine scaffolds target ATP-binding sites (e.g., EGFR inhibitors) .

  • Antimicrobial activity: Methoxy groups enhance bioavailability against Gram-positive bacteria.

Material Science Applications

  • Ligands in catalysis: Pyrrolidine-carbonyl groups coordinate transition metals (e.g., Pd, Cu).

  • Polymer additives: Aromatic rings improve thermal stability in resins.

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